molecular formula C11H12N2O2 B13149142 Ethyl3-methyl-1H-indazole-6-carboxylate

Ethyl3-methyl-1H-indazole-6-carboxylate

Cat. No.: B13149142
M. Wt: 204.22 g/mol
InChI Key: KJIKAUHPVICOGP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Heterocycles in Chemical Research

The journey of indazole chemistry began in the 19th century, with the first reported synthesis of an indazole derivative by German chemist Emil Fischer in the early 1880s. These initial discoveries laid the groundwork for over a century of research into the synthesis and properties of these fascinating heterocycles. Early synthetic methods were often multi-step processes with low yields. However, as the field of organic chemistry evolved, so too did the methods for constructing the indazole core.

Over the last few decades, significant efforts have been dedicated to developing more efficient and versatile synthetic routes to novel indazole compounds. austinpublishinggroup.com Modern advancements include transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular amination, which have enabled the synthesis of a wide variety of substituted indazoles. austinpublishinggroup.com The development of these sophisticated synthetic methodologies has been crucial in unlocking the full potential of the indazole scaffold for various scientific applications.

Table 1: Key Milestones in Indazole Research

Milestone Description Approximate Era
First SynthesisInitial preparation of an indazole compound by Emil Fischer.1880s
Mechanistic StudiesInvestigations into the tautomerism and reactivity of the indazole ring system.Early 20th Century
Pharmacological DiscoveryIdentification of the first indazole-containing compounds with significant biological activity.Mid-20th Century
Advanced SynthesisDevelopment of transition-metal-catalyzed and other efficient methods for indazole synthesis.Late 20th - Early 21st Century
Clinical ApplicationsApproval and use of indazole-based drugs for various therapeutic indications.21st Century

Overview of Indazole Derivatives in Contemporary Medicinal Chemistry and Related Scientific Disciplines

While indazole derivatives are rare in nature, synthetic variations have proven to be a rich source of pharmacologically active agents. austinpublishinggroup.comnih.gov The indazole nucleus is now recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of indazole-containing compounds with a wide array of therapeutic applications. nih.gov

Indazole derivatives have demonstrated significant potential as:

Antitumor Agents: A number of indazole-based compounds have been developed as potent anticancer drugs. For instance, Niraparib is used in the treatment of ovarian, fallopian tube, and peritoneal cancer, while Pazopanib is a tyrosine kinase inhibitor used for renal cell carcinoma. nih.gov

Anti-inflammatory Drugs: The indazole scaffold is a key component in various anti-inflammatory agents. nih.govnih.gov

Antimicrobial and Antifungal Agents: Researchers have explored indazole derivatives for their efficacy against various bacterial and fungal pathogens. austinpublishinggroup.comnih.gov

Anti-HIV Agents: Certain indazole-containing molecules have shown promise as inhibitors of HIV replication. nih.gov

Neurological Agents: The structural and electronic properties of indazoles make them suitable candidates for targeting receptors and enzymes in the central nervous system. For example, Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer therapy. austinpublishinggroup.com

The broad utility of the indazole core in drug discovery stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.govnih.gov

Table 2: Examples of Bioactive Indazole Derivatives

Compound Name Therapeutic Area Mechanism of Action (Simplified)
NiraparibOncologyPARP inhibitor
PazopanibOncologyTyrosine kinase inhibitor
GranisetronAntiemetic5-HT3 receptor antagonist
BenzydamineAnti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)

Rationale for Dedicated Research on Substituted Indazole-6-carboxylates

Within the vast family of indazole derivatives, those bearing a carboxylate group at the 6-position have attracted specific research interest. The rationale for this focus is largely due to their role as versatile synthetic intermediates. The ester functionality of an indazole-6-carboxylate, such as in Ethyl 1H-indazole-6-carboxylate, enhances the molecule's reactivity, providing a chemical handle for further molecular elaboration. chemimpex.com

This allows medicinal chemists to use the indazole-6-carboxylate scaffold as a building block to construct more complex molecules with desired biological activities. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. This approach is a common strategy in drug discovery for exploring structure-activity relationships. The position of the carboxylate group on the benzene (B151609) portion of the indazole ring also influences the electronic properties of the entire molecule, which can in turn affect its binding to biological targets. Consequently, indazole-6-carboxylates are key starting materials in the development of novel therapeutics, particularly in the areas of anti-inflammatory and analgesic drugs. chemimpex.com

Specific Research Focus on Ethyl 3-methyl-1H-indazole-6-carboxylate within the Broader Indazole Landscape

The compound Ethyl 3-methyl-1H-indazole-6-carboxylate represents a specific and strategically designed molecule within the indazole family. The research focus on this particular structure can be understood by considering the individual contributions of its substituents:

The Indazole Core: As established, this provides a biologically active and synthetically versatile foundation.

The 3-methyl Group: Substitution at the C3 position of the indazole ring is a common strategy in medicinal chemistry to modulate a compound's activity and selectivity. The small, lipophilic methyl group can influence how the molecule fits into the binding pocket of a target protein and can also affect its metabolic stability.

The 6-ethyl-carboxylate Group: This group, as discussed previously, serves as a crucial synthetic handle for creating a variety of derivatives. The choice of an ethyl ester over a methyl ester can subtly alter the compound's solubility, lipophilicity, and reactivity, which can be advantageous in certain synthetic schemes or for optimizing pharmacokinetic properties.

While extensive literature on Ethyl 3-methyl-1H-indazole-6-carboxylate itself is not widely available, its significance can be inferred from research on its close analogs, such as 3-methyl-1H-indazole-6-carboxylic acid and its methyl ester. chemicalbook.comchemicalbook.comchemsrc.com Research on these related compounds indicates an active interest in this substitution pattern for the development of new chemical entities. The synthesis of the methyl ester analog, for instance, is achieved by the esterification of 3-methyl-1H-indazole-6-carboxylic acid. chemicalbook.com A similar process using ethanol (B145695) would yield the target ethyl ester.

The academic interest in Ethyl 3-methyl-1H-indazole-6-carboxylate lies in its potential as a precisely tailored building block. It allows researchers to explore how the combination of a C3-methyl group and a C6-ester functionality on the indazole scaffold can be leveraged to create novel compounds with potentially enhanced or novel biological activities. This systematic approach of building and testing structurally related molecules is fundamental to the process of modern drug discovery and development.

Table 3: Physicochemical Properties of Related Indazole Compounds

Compound Molecular Formula Molecular Weight ( g/mol )
3-Methyl-1H-indazole-6-carboxylic acidC₉H₈N₂O₂176.17
Methyl 3-methyl-1H-indazole-6-carboxylateC₁₀H₁₀N₂O₂190.20
Ethyl 3-methyl-1H-indazole-6-carboxylateC₁₁H₁₂N₂O₂204.23

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-methyl-2H-indazole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-7(2)12-13-10(9)6-8/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

KJIKAUHPVICOGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNC(=C2C=C1)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Methyl 1h Indazole 6 Carboxylate and Its Analogues

Strategies for the Construction of the 1H-Indazole Core System

The formation of the 1H-indazole scaffold is a critical step in the synthesis of ethyl 3-methyl-1H-indazole-6-carboxylate. Various ring-closure reactions have been developed to construct this bicyclic heterocyclic system, often starting from appropriately substituted benzene (B151609) derivatives.

Ring Closure Reactions for Indazole Scaffold Formation

A common and historical method for the synthesis of the 1H-indazole core is the Jacobsen indazole synthesis. This method involves the cyclization of N-acylated o-toluidines upon treatment with a nitrosating agent. For instance, 2,4-dimethylaniline can be converted to 5-methyl-1H-indazole by treatment with acetic anhydride and sodium nitrite, followed by acidic hydrolysis, albeit in a modest yield of 30%.

Another widely utilized approach involves the diazotization of o-alkylanilines followed by intramolecular cyclization. chemicalbook.com For example, treatment of a 2-alkylaniline with sodium nitrite in acetic acid can directly lead to the formation of the corresponding 1H-indazole. The reaction proceeds through the formation of a diazonium salt which then undergoes cyclization.

Palladium-catalyzed intramolecular C-N bond formation has also emerged as a powerful tool for indazole synthesis. This method often involves the cyclization of N-arylhydrazones derived from o-haloaryl carbonyl compounds. For instance, a mixture of a 2-bromobenzaldehyde and a monosubstituted hydrazine can be heated in the presence of a palladium catalyst, such as Pd(OAc)2 with a suitable phosphine ligand, and a base to afford the corresponding 1-substituted-1H-indazole.

More recently, rhodium(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones has been developed as an efficient strategy to afford functionalized 1H-indazoles in moderate to good yields. researchgate.net This method offers a direct way to construct the indazole ring from readily available starting materials.

A summary of selected ring closure reactions for the formation of the 1H-indazole scaffold is presented in the table below.

Starting Material(s)Reagents and ConditionsProductYield (%)
2,4-Dimethylaniline1. Acetic anhydride, Sodium nitrite 2. Acidic hydrolysis5-Methyl-1H-indazole30
2-AlkylanilineSodium nitrite, Acetic acid1H-Indazole derivative-
2-Bromobenzaldehyde, HydrazinePd(OAc)2, dppp, t-BuONa, Toluene, 100 °C1-Substituted-1H-indazoleGood
Aldehyde phenylhydrazoneRh(III) catalyst1H-Indazole derivativeModerate to Good

Regioselective Synthesis of 6-Substituted Indazoles

The synthesis of ethyl 3-methyl-1H-indazole-6-carboxylate requires the specific introduction of a substituent at the 6-position of the indazole ring. This can be achieved either by starting with a pre-functionalized benzene derivative or by regioselective functionalization of the indazole core.

One common strategy is to start with a commercially available or readily synthesized 4-substituted-2-methylaniline. For example, the synthesis of 3-methyl-6-nitro-1H-indazole often begins with a nitration reaction on a suitable precursor. liskonchem.comliskonchem.com The nitro group can then be reduced and converted to other functional groups as needed.

The regioselective functionalization of the pre-formed indazole ring is another important approach. For instance, direct nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid can introduce a nitro group at the 6-position. liskonchem.com The position of substitution is influenced by the electronic properties of the substituents already present on the ring.

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at specific positions of a halogenated indazole precursor. For example, a 6-bromo-1H-indazole can serve as a versatile intermediate for the introduction of various functional groups at the 6-position through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Introduction and Functionalization of the 3-Methyl Group

The introduction of the methyl group at the 3-position of the indazole ring is a key step in the synthesis of the target molecule. This can be accomplished through several synthetic routes.

One straightforward method involves starting with a precursor that already contains the desired methyl group. For example, the cyclization of a hydrazone derived from a 2-aminoacetophenone derivative will directly yield a 3-methyl-1H-indazole. researchgate.net

Alternatively, the 3-position of a pre-formed indazole ring can be functionalized. While direct C-H alkylation at the C3-position is challenging due to the lack of nucleophilicity, several strategies have been developed to overcome this. mit.edu One approach involves the use of an umpolung strategy, where an electrophilic indazole derivative is reacted with a nucleophile. For instance, N-(benzoyloxy)indazoles can be used as electrophiles in a copper-hydride catalyzed reaction to introduce substituents at the C3-position. mit.edu

Another method for functionalizing the 3-position is through a halogenation-metalation-alkylation sequence. For example, the 3-position of an N-protected indazole can be regioselectively halogenated, for instance with N-bromosuccinimide (NBS). chim.it Subsequent metal-halogen exchange followed by quenching with an electrophile, such as methyl iodide, can introduce the methyl group.

The table below summarizes some methods for the introduction of a substituent at the 3-position of the indazole ring.

MethodReagents and ConditionsProduct
Cyclization of an acetophenone-derived hydrazone-3-Methyl-1H-indazole
Umpolung strategy with N-(benzoyloxy)indazoleCuH catalyst, AlleneC3-Allyl-1H-indazole
Halogenation-metalation-alkylation1. NBS 2. n-BuLi 3. Electrophile3-Substituted-1H-indazole

Esterification and Derivatization at the 6-Carboxylic Acid Position

The final steps in the synthesis of ethyl 3-methyl-1H-indazole-6-carboxylate involve the formation of the carboxylic acid at the 6-position and its subsequent esterification.

Synthesis of Ethyl Esters from Carboxylic Acid Precursors

The most common method for the synthesis of ethyl esters from their corresponding carboxylic acids is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. For example, 3-methyl-1H-indazole-6-carboxylic acid can be refluxed in ethanol with a catalytic amount of sulfuric acid to yield ethyl 3-methyl-1H-indazole-6-carboxylate. chemicalbook.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to afford the ethyl ester. This method is generally faster and not reversible.

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction between the carboxylic acid and ethanol. These reagents are commonly used in peptide synthesis but are also effective for general ester formation.

The following table provides an overview of common esterification methods.

MethodReagentsByproducts
Fischer EsterificationEthanol, H₂SO₄ (catalyst)Water
Acyl Chloride Formation1. SOCl₂ or (COCl)₂ 2. Ethanol, BaseSO₂, HCl or CO, CO₂, HCl
Coupling AgentDCC or EDC, EthanolDicyclohexylurea (DCU) or EDU

Interconversion of Carboxylate Functional Groups

The carboxylate functional group at the 6-position of the indazole ring can be interconverted to other functional groups to generate a variety of analogues. For example, the ethyl ester can be hydrolyzed back to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification.

The carboxylic acid itself is a versatile intermediate. It can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The carboxylic acid can also be converted to an amide by reaction with an amine in the presence of a coupling agent.

Furthermore, the ester can undergo transesterification by reacting with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a range of different esters of 3-methyl-1H-indazole-6-carboxylic acid.

Advanced Synthetic Protocols and Methodological Innovations

The synthesis of indazole derivatives, including Ethyl 3-methyl-1H-indazole-6-carboxylate, has been significantly advanced by the adoption of modern synthetic techniques. These methodologies offer improvements in terms of reaction times, yields, and selectivity, addressing some of the challenges posed by classical synthetic routes.

Microwave-Assisted Synthesis in Indazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govnih.govwjarr.com In the context of indazole chemistry, microwave irradiation has been successfully employed to accelerate various synthetic transformations.

One notable application is in the synthesis of 2H-indazoles, where a two-step approach involving a Schiff base formation followed by an intramolecular cyclization was significantly expedited using microwave irradiation, reducing the reaction time for each step from 12 hours to a few minutes. tandfonline.com The condensation of aniline with 2-bromobenzaldehyde in the presence of MgSO₄ under microwave activation afforded the corresponding imine in excellent yields. Subsequent copper-catalyzed reaction with sodium azide under microwave heating led to the formation of N-2 arylated-indazoles in high yields. tandfonline.com

Furthermore, in the synthesis of benzimidazole derivatives starting from methyl 1H-indazole-6-carboxylate, a microwave-assisted protection step was employed. The introduction of a 3,4-dihydro-2H-pyran (DHP) protecting group was achieved by treating methyl 1H-indazole-6-carboxylate with DHP under mild acidic conditions and microwave irradiation at 50 °C. tandfonline.com This highlights the utility of microwave heating in facilitating key protection steps in the synthesis of complex indazole-containing molecules.

The benefits of microwave-assisted synthesis extend to the preparation of various heterocyclic scaffolds, where it has been shown to be an efficient and environmentally friendly method, often providing better yields in shorter reaction times compared to conventional heating methods. nih.gov For instance, in the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, microwave irradiation of the neat reaction mixture for the palladium-catalyzed intramolecular oxidative coupling resulted in excellent yields and high regioselectivity. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis in Heterocyclic Chemistry

Reaction Conventional Method Microwave-Assisted Method Reference
Schiff Base Formation for 2H-Indazole Synthesis 12 hours A few minutes tandfonline.com
Intramolecular Cyclization for 2H-Indazole Synthesis 12 hours A few minutes tandfonline.com
Synthesis of quinoline-fused 1,4-benzodiazepines 62-65% yield 92-97% yield nih.gov
Synthesis of 2-methyl-1H-indole-3-carboxylate 16 hours, 73% yield 1 hour, 90% yield mdpi.com
Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives 64-94% yield 72-96% yield nih.gov

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalytic methods are central to the efficient construction of the indazole core and the introduction of substituents. Both carbon-carbon (C-C) and carbon-heteroatom (C-N) bond-forming reactions have been extensively developed, employing a range of transition metal catalysts.

Carbon-Heteroatom Bond Formation:

Copper and palladium catalysts have proven particularly effective in C-N bond formation for indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) provides an efficient route to 2H-indazoles. organic-chemistry.org In this process, the copper catalyst is crucial for the formation of both C-N and N-N bonds. acs.orgresearchgate.net Similarly, a copper-catalyzed sequential C-N bond formation has been developed for the synthesis of 2H-indazoles. researchgate.net

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective method for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.org Rhodium catalysts have also been employed for the synthesis of 1H-indazoles through C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes. nih.gov

Carbon-Carbon Bond Formation:

The functionalization of the indazole scaffold often involves the formation of new C-C bonds. Palladium-catalyzed cross-coupling reactions are widely used for this purpose. For instance, the C-3 arylation of (1H) indazoles can be achieved using a Pd(II)/Phen catalyst with aryl iodides or bromides. nih.gov This method has been applied to the total synthesis of the natural product nigellidine.

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture represents another advanced strategy for indazole synthesis, leading to the formation of C-C bonds. acs.org Furthermore, tandem C-H activation/intramolecular annulation reactions between azobenzenes and sulfoxonium ylides, catalyzed by rhodium, have been used to synthesize 3-acylated-2H-indazoles. nih.gov

Table 2: Overview of Catalytic Approaches in Indazole Synthesis

Reaction Type Catalyst System Substrates Product Reference
C-N/N-N Bond Formation Copper(I) oxide nanoparticles (Cu₂O-NP) 2-bromobenzaldehydes, primary amines, sodium azide 2H-Indazoles organic-chemistry.org
Intramolecular Amination (C-N) Palladium catalyst N-aryl-N-(o-bromobenzyl)hydrazines 2-aryl-2H-indazoles organic-chemistry.org
C-H Amidation and N-N Bond Formation Rh(III)/Cu(II) Not specified 1H-Indazoles nih.gov
C-3 Arylation (C-C) Pd(II)/Phen (1H) Indazoles, ArI or ArBr C-3 arylated indazoles nih.gov
C-H Activation/Annulation (C-C) Rhodium(III) catalyst Azobenzenes, sulfoxonium ylides 3-acylated-2H-indazoles nih.gov

Protecting Group Strategies for Selective Functionalization

The presence of two nitrogen atoms in the indazole ring (N-1 and N-2) presents a challenge for regioselective functionalization. Consequently, the use of protecting groups is a critical strategy to control the outcome of synthetic transformations.

The regioselectivity of protection can be influenced by the reaction conditions. For instance, indazoles can be unselectively protected under strongly basic conditions, yielding a mixture of N-1 and N-2 protected isomers. However, regioselective protection at the N-2 position can be achieved under mildly acidic conditions, while thermodynamic conditions favor protection at the N-1 position. acs.org

A variety of protecting groups have been employed for indazoles. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to regioselectively protect the N-2 position. The SEM group can then direct regioselective C-3 lithiation, allowing for the introduction of a wide range of electrophiles at this position. The SEM group is readily removed under mild conditions, such as with TBAF in THF or aqueous HCl in EtOH.

The tetrahydropyranyl (THP) group is another useful protecting group for the nitrogen of the indazole ring. In the synthesis of nigellidine, a commercially available 4-methoxy-6-methyl-(1H)-indazole was protected with a THP group prior to a palladium-catalyzed C-3 arylation reaction. nih.gov

In the synthesis of benzimidazole derivatives from methyl 1H-indazole-6-carboxylate, a 3,4-dihydro-2H-pyran (DHP) group was used to protect the indazole nitrogen. This protection was carried out under mild acidic conditions with microwave irradiation. tandfonline.com

Table 3: Protecting Groups for Regioselective Functionalization of Indazoles

Protecting Group Position of Protection Conditions for Introduction Conditions for Removal Directed Functionalization Reference
2-(trimethylsilyl)ethoxymethyl (SEM) N-2 Novel conditions (not specified) TBAF in THF or aqueous HCl in EtOH C-3 lithiation
Tetrahydropyranyl (THP) N-1 (in a specific synthesis) Not specified Not specified C-3 arylation nih.gov
3,4-dihydro-2H-pyran (DHP) N-1 Mild acidic conditions, microwave irradiation Not specified Not specified tandfonline.com

Optimization of Synthetic Pathways and Yields for Ethyl 3-methyl-1H-indazole-6-carboxylate

The optimization of synthetic pathways to maximize the yield and purity of Ethyl 3-methyl-1H-indazole-6-carboxylate is a critical aspect of its production. While specific studies detailing the optimization of this particular molecule are not extensively documented, general principles of synthetic optimization in indazole chemistry can be applied.

Key parameters for optimization include the choice of starting materials, catalysts, solvents, reaction temperature, and reaction time. For instance, in the synthesis of related indazole derivatives, the strategic incorporation of the starting material can significantly enhance reaction efficiency and yield. nbinno.com The purity of the starting materials, such as Methyl 1H-indazole-6-carboxylate, is also crucial for achieving high-quality final products. nbinno.com

In the context of producing Ethyl 3-methyl-1H-indazole-6-carboxylate, a potential synthetic route could involve the esterification of 3-methyl-1H-indazole-6-carboxylic acid with ethanol. The optimization of this step would involve screening different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), controlling the removal of water to drive the equilibrium towards the product, and optimizing the temperature and reaction time.

The use of advanced techniques like microwave-assisted synthesis could also be explored to optimize the synthesis of Ethyl 3-methyl-1H-indazole-6-carboxylate, potentially leading to shorter reaction times and improved yields, as has been demonstrated for other indazole derivatives. tandfonline.com

Table 4: Potential Optimization Parameters for the Synthesis of Ethyl 3-methyl-1H-indazole-6-carboxylate

Parameter Area of Optimization Potential Improvement
Starting Materials Purity and choice of precursors Higher yield and purity of final product
Intermediates Selection of more reactive or stable intermediates Increased overall yield of multi-step synthesis
Catalysts Screening of different catalysts and catalyst loading Improved reaction rates and selectivity
Solvents Choice of solvent to enhance solubility and reactivity Better reaction kinetics and easier work-up
Temperature Optimization of reaction temperature Increased reaction rate and reduced side products
Reaction Time Monitoring reaction progress to determine optimal time Maximized product formation and minimized degradation
Reaction Technology Use of microwave irradiation or flow chemistry Reduced reaction times and improved yields

Molecular Structure and Conformational Analysis of Ethyl 3 Methyl 1h Indazole 6 Carboxylate

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Detailed spectroscopic data is fundamental for confirming the identity and connectivity of a molecule. For Ethyl 3-methyl-1H-indazole-6-carboxylate, such specific data is largely absent from the public domain.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

No specific high-resolution ¹H NMR or ¹³C NMR spectra for Ethyl 3-methyl-1H-indazole-6-carboxylate are available in surveyed scientific literature. While data exists for the analogous methyl ester, 3-Methyl-1H-indazole-6-carboxylic acid methyl ester , this information cannot be directly extrapolated to the ethyl ester without introducing scientific inaccuracy. For the methyl ester, the reported ¹H NMR spectrum in CDCl₃ shows characteristic signals at 8.18 (s, 1H), 7.82 (d, J=8.4 Hz, 1H), 7.72 (d, J=8.4 Hz, 1H), 3.96 (s, 3H), and 2.61 (s, 3H) chemicalbook.com. An analysis of the ethyl ester would be expected to show a quartet and a triplet for the ethyl group in place of the methyl singlet at 3.96 ppm, but this remains speculative without experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

A detailed analysis of the vibrational modes of Ethyl 3-methyl-1H-indazole-6-carboxylate through IR and Raman spectroscopy is not possible due to the absence of published spectra. Such data would be essential for identifying characteristic functional group frequencies, such as the C=O stretch of the ester, the N-H stretch of the indazole ring, and various aromatic C-H and C=C vibrations, providing insight into the molecule's bonding and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

There is no available high-resolution mass spectrometry data for Ethyl 3-methyl-1H-indazole-6-carboxylate. HRMS is critical for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of its molecular formula.

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for Ethyl 3-methyl-1H-indazole-6-carboxylate. Such an analysis would provide definitive information on its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While crystal structures for related compounds like 1-Methyl-1H-indazole-3-carboxylic acid have been determined, these cannot be used to infer the precise geometry of the target molecule researchgate.net.

Theoretical and Computational Chemistry Investigations

Computational studies offer a powerful tool for predicting molecular properties and complementing experimental data. However, specific theoretical investigations into the structure of Ethyl 3-methyl-1H-indazole-6-carboxylate are not found in the literature.

Quantum Chemical Calculations (e.g., DFT) for Optimized Geometries

There are no published studies detailing the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the optimized geometry or predict the spectroscopic properties of Ethyl 3-methyl-1H-indazole-6-carboxylate. Such calculations would provide valuable insights into its preferred three-dimensional structure, electronic properties, and vibrational frequencies, which could then be correlated with experimental data if it were available.

Detailed Analysis of Ethyl 3-methyl-1H-indazole-6-carboxylate Reveals Limited Publicly Available Data

A thorough review of scientific literature and chemical databases indicates a significant lack of publicly available research specifically detailing the molecular structure and conformational analysis of Ethyl 3-methyl-1H-indazole-6-carboxylate. While the indazole scaffold is a subject of considerable interest in medicinal chemistry and materials science, specific experimental or computational studies on this particular derivative are not readily found in the public domain.

Therefore, a detailed discussion on the analysis of its frontier molecular orbitals (HOMO-LUMO) and their energy gaps, its molecular electrostatic potential (MEP) surface mapping, and a comprehensive conformational landscape analysis with energy minima, as requested, cannot be provided at this time. These analyses require specific data from quantum chemical calculations or advanced analytical techniques that have not been published for Ethyl 3-methyl-1H-indazole-6-carboxylate.

General principles of computational chemistry would be applied to study this molecule. Density Functional Theory (DFT) is a common method to calculate the electronic structure and properties of such molecules. From these calculations, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined, and their energy gap can be calculated. This gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

The molecular electrostatic potential (MEP) surface would be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is crucial for understanding intermolecular interactions.

Conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating its flexible bonds, such as the one connecting the ethyl group to the carboxylate. This would identify the most stable conformations (energy minima) and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Biological Target Identification and Mechanistic Studies for Indazole 6 Carboxylate Scaffolds

In Vitro Enzyme Inhibition Profiling

The indazole scaffold has been widely explored for its potential to inhibit various enzymes implicated in disease pathogenesis. In vitro assays are fundamental in determining the potency and selectivity of these compounds against specific enzymatic targets.

Kinase Assays and Selectivity Profiling (e.g., FLT3, EGFR)

Kinases are a significant class of enzymes that are often dysregulated in cancer and other diseases, making them attractive targets for drug discovery. Derivatives of the indazole-6-carboxylate scaffold have shown particular promise as kinase inhibitors.

One notable target is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Research has utilized methyl 1H-indazole-6-carboxylate as a starting material for the synthesis of novel FLT3 inhibitors. For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives demonstrated potent inhibitory activity against both wild-type FLT3 and its mutants. The most potent of these compounds exhibited strong inhibitory action with nanomolar efficacy and showed a high degree of selectivity when profiled against a panel of 42 other protein kinases.

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target, especially in non-small cell lung cancer. Indazole-based compounds have been designed as irreversible and mutant-selective EGFR inhibitors. One study reported an indazole analog that was particularly active against the L858R/T790M double mutant of EGFR, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov These findings highlight the potential of the indazole scaffold to be tailored for high selectivity and potency against specific kinase targets.

Interactive Table: Kinase Inhibitory Activity of Indazole Derivatives

Compound/ScaffoldTarget KinaseIC50 (nM)Cell LineReference
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativeFLT3<10MV4-11
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativeFLT3-ITD<10MV4-11
Indazole analogEGFR (L858R/T790M)70- nih.gov
1H-indazole derivativeEGFR T790M5.3- nih.gov
1H-indazole derivativeEGFR8.3- nih.gov

Investigation of Other Relevant Enzyme Targets

Beyond kinases, the indazole scaffold has demonstrated inhibitory activity against a diverse range of other enzymes.

Histone Deacetylases (HDACs): Novel indazole derivatives have been identified as potent inhibitors of HDACs, which are key regulators of gene expression and are implicated in cancer. Certain indazole-based compounds have shown excellent inhibitory activity against HDAC1, HDAC2, and HDAC8 with IC50 values in the low nanomolar range. nih.gov

Cyclooxygenase (COX): Indazole and its derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies have demonstrated concentration-dependent inhibition of COX-2 by various indazoles, suggesting a potential mechanism for their anti-inflammatory effects. For example, 5-aminoindazole, indazole, and 6-nitroindazole have reported IC50 values of 12.32 µM, 23.42 µM, and 19.22 µM, respectively, against COX-2. nih.gov

Phosphodiesterase 4 (PDE4): N2-substituted indazole-based derivatives have been developed as inhibitors of PDE4, an enzyme involved in inflammatory pathways. One optimized compound, LZ-14, exhibited a high inhibitory activity against PDE4D7 with an IC50 of 10.5 nM. nih.gov

Butyrylcholinesterase (BChE): In the context of neurodegenerative diseases like Alzheimer's, indazole derivatives have been synthesized and evaluated as selective inhibitors of BChE. monash.edu

Interactive Table: Inhibition of Various Enzymes by Indazole Derivatives

Compound/ScaffoldEnzyme TargetIC50Reference
Indazole derivative (15k)HDAC12.7 nM nih.gov
Indazole derivative (15m)HDAC13.1 nM nih.gov
Indazole derivative (15k)HDAC24.2 nM nih.gov
Indazole derivative (15m)HDAC23.6 nM nih.gov
Indazole derivative (15k)HDAC83.6 nM nih.gov
Indazole derivative (15m)HDAC83.3 nM nih.gov
5-aminoindazoleCOX-212.32 µM nih.gov
IndazoleCOX-223.42 µM nih.gov
6-nitroindazoleCOX-219.22 µM nih.gov
Indazole derivative (LZ-14)PDE4D710.5 nM nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Studies

Understanding the binding interactions between a compound and its target receptor is crucial for rational drug design. While specific radioligand binding assay data for ethyl 3-methyl-1H-indazole-6-carboxylate is unavailable, molecular docking and interaction studies for related indazole scaffolds provide valuable insights.

For the FLT3 inhibitors derived from methyl 1H-indazole-6-carboxylate, molecular modeling has elucidated key binding interactions within the ATP-binding pocket of the kinase. These studies revealed that the indazole core can form crucial hydrogen bonds with amino acid residues such as Cys694 and Asp829. Furthermore, the fused ring system of the benzimidazole moiety, attached to the indazole scaffold, engages in π-π stacking interactions with phenylalanine residues like Phe691 and Phe830. These combined interactions contribute to the high affinity and inhibitory potency of these compounds.

Cellular Target Engagement and Pathway Modulation in Research Models

The ultimate test of a compound's biological activity is its effect within a cellular context. Studies on indazole derivatives have demonstrated their ability to engage with their intended targets in cells and modulate downstream signaling pathways.

Effects on Cell Signaling Cascades and Protein Expression

Indazole-based compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival. For instance, a series of 3-amino-1H-indazole derivatives were found to target the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. jchr.org Treatment with these compounds led to the inhibition of this pathway, thereby affecting downstream cellular processes.

Furthermore, indazole derivatives designed as HDAC inhibitors have been shown to increase the levels of acetylated α-tubulin and histone H3 in cells. nih.gov This provides direct evidence of target engagement and the modulation of protein post-translational modifications. In studies of indazole-based anti-cancer agents, treatment of breast cancer cells led to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, proteins that are critical regulators of apoptosis.

Evaluation of Cellular Responses in Specific Biological Pathways

The modulation of signaling pathways by indazole derivatives translates into tangible cellular responses. For example, the inhibition of the PI3K/AKT/mTOR pathway by 3-amino-1H-indazole derivatives resulted in the induction of G2/M cell cycle arrest and apoptosis in cancer cells. jchr.org This was accompanied by an increase in intracellular reactive oxygen species and a change in the mitochondrial membrane potential. jchr.org

Similarly, indazole-based HDAC inhibitors were also observed to cause cell cycle arrest in the G2/M phase and promote apoptosis, mirroring the effects of established HDAC inhibitors. nih.gov These cellular responses underscore the potential of the indazole scaffold to be developed into effective therapeutic agents that can influence fundamental biological pathways.

Computational Mechanistic Insights

The integration of various computational techniques provides a multi-faceted understanding of the mechanistic basis for the biological activity of indazole-6-carboxylate scaffolds. By simulating the compound's behavior at a molecular level, researchers can predict its binding affinity to various protein targets, assess the stability of the resulting ligand-protein complexes, and evaluate its drug-like properties. This in silico approach accelerates the drug development pipeline by prioritizing compounds with favorable characteristics for further experimental validation.

Molecular docking simulations are pivotal in identifying the preferred binding orientation of a ligand within the active site of a protein. For Ethyl 3-methyl-1H-indazole-6-carboxylate, these simulations predict its binding mode and affinity to various biological targets. While specific docking studies on this exact molecule are not extensively detailed in the public domain, studies on analogous indazole derivatives provide a framework for understanding its potential interactions.

Table 1: Key Interacting Residues and Binding Energies of Indazole Analogues with Various Protein Targets (Illustrative)
Compound AnalogueProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Indazole-carboxamide DerivativeProtein Kinase AVal56, Ala71, Leu174-8.2
N-substituted IndazoleCyclooxygenase-2 (COX-2)Arg120, Tyr355, Ser530-9.5
Indazole-ether AnalogueVascular Endothelial Growth Factor Receptor 2 (VEGFR2)Cys919, Asp1046, Phe1047-10.1

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the complex, including conformational changes in both the ligand and the protein upon binding. An MD simulation tracks the movements of atoms in the system over a period of nanoseconds or even microseconds, offering a more realistic representation of the biological environment.

For a complex of Ethyl 3-methyl-1H-indazole-6-carboxylate with a target protein, MD simulations would be used to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation would indicate a stable binding mode. Furthermore, these simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and the role of water molecules in mediating the ligand-protein binding.

The biological activity of a compound is not solely dependent on its binding affinity to a target but also on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict key molecular properties that influence these characteristics.

For Ethyl 3-methyl-1H-indazole-6-carboxylate, important properties such as the logarithm of the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA) can be computationally estimated. LogP is an indicator of a molecule's lipophilicity, which affects its ability to cross cell membranes. TPSA is a measure of the polar surface area of a molecule, which is correlated with its permeability and transport characteristics.

Table 2: Predicted Molecular Properties of Ethyl 3-methyl-1H-indazole-6-carboxylate and Related Compounds
Compound NameMolecular FormulaComputational logPTPSA (Ų)
Ethyl 3-methyl-1H-indazole-6-carboxylateC11H12N2O2--
Ethyl 1H-indazole-6-carboxylateC10H10N2O2--
Methyl 1H-indazole-6-carboxylateC9H8N2O2--

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidations

Systematic Exploration of Substituent Effects at the 3-Methyl Position

Systematic exploration of substituents at the C3 position of the indazole ring has revealed that this position is sensitive to steric and electronic changes. For instance, in related indazole series, the introduction of larger alkyl groups or aromatic rings at C3 can either enhance or diminish biological activity depending on the specific target. While direct studies on the systematic substitution of the 3-methyl group in ethyl 3-methyl-1H-indazole-6-carboxylate are not extensively documented, general SAR trends from other indazole derivatives suggest that even minor modifications can have profound effects. For example, replacing the methyl group with a trifluoromethyl group would increase lipophilicity and could alter binding interactions due to the electron-withdrawing nature of the fluorine atoms. Conversely, introducing a hydroxyl or amino group would increase polarity and could introduce new hydrogen bonding opportunities with a target receptor.

The following table summarizes the predicted impact of hypothetical substitutions at the 3-position, based on general principles of medicinal chemistry and SAR studies of other indazole analogues.

Substituent at C3 Predicted Effect on Lipophilicity Potential Change in Biological Activity
-CH₃ (Methyl)BaselineReference compound
-CF₃ (Trifluoromethyl)IncreaseMay enhance binding through hydrophobic interactions or alter electronic properties.
-OH (Hydroxyl)DecreaseMay introduce hydrogen bonding, potentially increasing potency or altering selectivity.
-NH₂ (Amino)DecreaseCan act as a hydrogen bond donor and acceptor, potentially improving target affinity.
-Ph (Phenyl)Significant IncreaseMay introduce π-stacking interactions, significantly altering the binding mode and potency.

These hypothetical modifications highlight the importance of the 3-position in fine-tuning the biological activity of indazole-based compounds.

Influence of the Ethyl Ester Moiety at Position 6 on Biological Potency and Selectivity

The ethyl ester moiety is a hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, its size, shape, and conformational flexibility can dictate how the molecule fits into a binding pocket. The ester group's susceptibility to hydrolysis by esterases in the body also means it can act as a prodrug, releasing the corresponding carboxylic acid, which may be the active form of the molecule.

SAR studies on other indazole series have shown that modifications of an ester group at the C6 position can lead to significant changes in biological activity. For example, varying the alcohol portion of the ester (e.g., from ethyl to methyl or tert-butyl) can alter metabolic stability and oral bioavailability. Conversion of the ester to an amide can introduce a hydrogen bond donor and change the electronic distribution of the molecule, leading to a different pharmacological profile.

The table below illustrates the potential consequences of modifying the ethyl ester at the C6 position.

Modification at C6 Potential Impact on Hydrogen Bonding Metabolic Stability Predicted Effect on Activity
-COOCH₂CH₃ (Ethyl Ester)AcceptorModerate (potential hydrolysis)Reference compound
-COOH (Carboxylic Acid)Donor and AcceptorGenerally higherMay be the active form; increased polarity could affect cell permeability.
-CONH₂ (Amide)Donor and AcceptorGenerally higher than esterDifferent electronic and steric profile may alter target binding and selectivity.
-CN (Nitrile)AcceptorHighCan act as a bioisostere for the ester, but with different electronic properties.

Impact of Modifications on the Indazole Nitrogen Atoms (N1) on Target Affinity

The nitrogen atoms of the indazole ring are fundamental to its chemical character and its ability to interact with biological macromolecules. The N1 position, in particular, is a common site for substitution in the development of indazole-based therapeutic agents. Alkylation or arylation at N1 can significantly influence the molecule's conformation, solubility, and target affinity.

For ethyl 3-methyl-1H-indazole-6-carboxylate, the hydrogen atom at the N1 position can act as a hydrogen bond donor. Replacing this hydrogen with various substituents can modulate the compound's physicochemical properties and its interaction with a target. For instance, the introduction of a small alkyl group like methyl or ethyl can increase lipophilicity and may fill a hydrophobic pocket in the target protein. Larger or more complex substituents can be used to probe the steric limits of the binding site and to introduce additional interaction points.

The regioselectivity of N-alkylation (N1 vs. N2) is a critical aspect of the synthesis of indazole derivatives and can have a profound impact on their biological activity. nih.gov Generally, N1-substituted indazoles are thermodynamically more stable. nih.gov The choice of substituent at N1 can also affect the planarity of the indazole ring system, which in turn can influence π-stacking interactions with aromatic residues in a protein's active site.

The following table outlines the potential effects of various substituents at the N1 position.

Substituent at N1 Predicted Change in Lipophilicity Potential for New Interactions Expected Impact on Target Affinity
-H (Hydrogen)BaselineHydrogen bond donorReference compound
-CH₃ (Methyl)IncreaseHydrophobic interactionsMay increase affinity by occupying a small hydrophobic pocket.
-CH₂Ph (Benzyl)Significant IncreaseHydrophobic and π-stacking interactionsCould significantly enhance potency if a suitable aromatic binding pocket is present.
-(CH₂)₂OH (Hydroxyethyl)DecreaseHydrogen bondingMay improve solubility and introduce new hydrogen bonds with the target.

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

While ethyl 3-methyl-1H-indazole-6-carboxylate itself is not chiral, the introduction of a chiral center, for instance through substitution at the 3-methyl group or the N1-position, would necessitate an evaluation of the stereochemical requirements for biological activity. In many classes of bioactive molecules, enantiomers exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the stereoisomers of a chiral ligand.

For many indazole-containing compounds, it has been demonstrated that one enantiomer is significantly more potent than the other. This stereoselectivity is a strong indicator of a specific binding interaction with a biological target. The differential activity of enantiomers can be attributed to one isomer having a more favorable three-dimensional arrangement of functional groups for optimal interaction with the binding site.

Should a chiral center be introduced into the ethyl 3-methyl-1H-indazole-6-carboxylate scaffold, it would be imperative to separate the enantiomers and evaluate their biological activity independently. This would provide crucial information about the 3D pharmacophore and guide further drug design efforts.

Development of Predictive Models for Indazole-Based Bioactive Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For indazole derivatives, 3D-QSAR models have been developed to understand the key structural features that govern their inhibitory potency against various targets, such as hypoxia-inducible factor-1α (HIF-1α). nih.gov

These models typically use a training set of compounds with known activities to generate a statistical model that can then be used to predict the activity of new, untested compounds. The outputs of 3D-QSAR studies, such as steric and electrostatic contour maps, provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a contour map might indicate that a bulky, electron-donating group is preferred at a specific position, while an electron-withdrawing group is detrimental.

While a specific QSAR model for ethyl 3-methyl-1H-indazole-6-carboxylate has not been detailed in the literature, the general principles derived from models of other indazole series can be applied. These models consistently highlight the importance of the substituents at the C3, C6, and N1 positions in determining biological activity. Such predictive models are invaluable tools in the rational design of novel indazole-based compounds with improved potency and selectivity. nih.gov

Research Applications and Future Directions for Ethyl 3 Methyl 1h Indazole 6 Carboxylate

Utilization as a Versatile Chemical Building Block in Academic Synthesis

The chemical architecture of Ethyl 3-methyl-1H-indazole-6-carboxylate makes it a highly versatile intermediate or building block in synthetic chemistry. chemimpex.com The indazole core is a recognized pharmacophore, and the ethyl ester at the 6-position and the methyl group at the 3-position provide reactive sites for further molecular elaboration. chemimpex.com

Researchers utilize this compound as a starting material to generate more complex molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives through standard coupling reactions. nih.gov For example, the related 1-methylindazole-3-carboxylic acid has been used as a starting material for the synthesis of new derivatives screened for antibacterial and anti-inflammatory activities. researchgate.net Similarly, the synthesis of indazole-based thiadiazole hybrids begins with the esterification of the corresponding carboxylic acid, highlighting the utility of the ester functional group in building more complex heterocyclic systems. nih.gov This flexibility allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs.

Application in the Design and Synthesis of Advanced Preclinical Probes and Tool Compounds

In preclinical research, chemical probes and tool compounds are essential for studying biological pathways and validating new drug targets. Ethyl 3-methyl-1H-indazole-6-carboxylate and its close analogs serve as valuable scaffolds for creating such molecules. By modifying the core structure, chemists can design specific ligands that interact with particular enzymes or receptors, helping to elucidate their biological function. chemimpex.com

Derivatives of the indazole scaffold have been extensively developed as inhibitors of protein kinases, a critical class of enzymes often implicated in cancer. nih.gov Compounds like Pazopanib and Axitinib, which contain the indazole core, are approved anti-cancer drugs that function as kinase inhibitors. nih.gov The synthesis of libraries of indazole derivatives, starting from foundational building blocks like indazole carboxylates, allows researchers to develop potent and selective probes to investigate the roles of specific kinases in disease processes. nih.gov

Integration into Fragment-Based Drug Discovery and Target Validation Initiatives

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govrsc.org Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule through synthetic chemistry. nih.gov

The indazole nucleus is an ideal fragment for FBDD due to its compact size, rigid structure, and ability to form key interactions with protein targets. Research has demonstrated the successful use of indazole fragments in discovering novel inhibitors. For instance, a fragment-based approach was used to identify hydroxy-indazole-carboxamides as inhibitors of Hsp90, a chaperone protein that is a target for cancer therapy. nih.gov Initial fragment hits with micromolar affinity were optimized into more potent derivatives with anti-proliferative effects in cancer cell lines, showcasing the power of this strategy. nih.gov The indazole core provided a solid starting point for elaboration into specific pockets of the protein's binding site. nih.govnih.gov

Exploration in Early-Stage In Vitro and In Silico Disease Models (e.g., anti-tumor, anti-inflammatory investigations)

The indazole scaffold is widely recognized for its broad range of biological activities, with numerous derivatives showing promise in early-stage disease models. nih.govmdpi.com Ethyl 3-methyl-1H-indazole-6-carboxylate serves as a precursor to compounds evaluated for various therapeutic effects, particularly in oncology and inflammation. chemimpex.comchemimpex.com

Anti-Tumor Investigations: Indazole derivatives have demonstrated significant anti-cancer activity in a variety of in vitro studies. nih.govnih.gov These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell growth and survival. nih.gov In one study, a series of novel indazole derivatives were synthesized and screened against several human cancer cell lines, with some compounds showing potent growth inhibitory activity at low micromolar concentrations. nih.govnih.gov The mechanism of action for one promising compound was linked to the induction of apoptosis (programmed cell death) in breast cancer cells. nih.gov

In silico (computational) studies, such as molecular docking, are often used alongside in vitro experiments to predict how these compounds might bind to their targets and to guide the design of more potent derivatives. nih.govacs.org

Indazole Derivative ClassCancer Cell Line(s)Observed In Vitro EffectReference
1H-indazole-3-amine DerivativesK562 (Chronic Myeloid Leukemia)Inhibited cell proliferation (IC50 = 5.15 µM for compound 6o) and induced apoptosis. nih.gov
Styryl-1H-indazole Derivatives4T1 (Breast Cancer)Potent growth inhibitory activity (IC50 = 0.23–1.15 μM for compound 2f) and induction of apoptosis. nih.gov
N-Alkyl-nitroimidazole CompoundsMDA-MB-231 (Breast), A549 (Lung)Cytotoxic properties, with lung cancer cells showing higher sensitivity. openmedicinalchemistryjournal.com

Anti-Inflammatory Investigations: The indazole nucleus is also a key feature in compounds with anti-inflammatory properties. nih.gov Studies have shown that indazole derivatives can inhibit key mediators of the inflammatory response. nih.govresearchgate.net In vitro assays have demonstrated that certain indazoles can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as reduce the levels of pro-inflammatory cytokines. nih.gov The anti-inflammatory potential of these compounds is often evaluated using models like the inhibition of albumin denaturation. acs.org

Emerging Roles in Materials Science or Agrochemical Research

While the primary focus of research on indazole-6-carboxylates has been in pharmaceuticals, their unique chemical properties suggest potential applications in other fields. chemimpex.com

Agrochemical Research: The indazole scaffold is being explored for its potential use in developing new agrochemicals, such as herbicides and pesticides. chemimpex.com Recently, novel 6-indazolyl-2-picolinic acids were designed and synthesized, showing excellent herbicidal activity against various weeds. mdpi.com The stability and reactivity of the indazole ring make it a promising fragment for inclusion in next-generation crop protection agents. chemimpex.commdpi.com

Materials Science: There is emerging interest in using indazole derivatives in materials science. chemimpex.com The rigid, planar structure and potential for forming stable metal complexes make them candidates for developing novel materials, such as polymers or coatings with enhanced properties. chemimpex.com

Challenges and Opportunities in Future Research on Indazole-6-carboxylates

Despite the significant promise of indazole-6-carboxylates, researchers face several challenges that also represent opportunities for future work.

Challenges:

Regioselective Synthesis: A major challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation. The indazole ring has two nitrogen atoms (N-1 and N-2), and reactions can often lead to a mixture of isomers, which are difficult to separate and can have different biological activities. researchgate.net Developing synthetic methods that selectively produce one isomer over the other is a key area of research. researchgate.net

Structure-Activity Relationship (SAR) Complexity: The biological activity of indazole derivatives can be highly sensitive to the placement and nature of substituents on the ring. mdpi.com A small change can significantly alter a compound's potency or selectivity, requiring extensive synthetic effort to fully explore the SAR.

Opportunities:

Development of More Selective Kinase Inhibitors: While several indazole-based kinase inhibitors are on the market, there is a continuing need for agents with improved selectivity to reduce off-target effects. nih.gov The versatility of the indazole-6-carboxylate scaffold provides an excellent platform for designing next-generation inhibitors targeting novel kinases.

Exploration of New Therapeutic Areas: The diverse biological activities reported for indazoles suggest their potential in treating a wide range of diseases beyond cancer and inflammation, including neurodegenerative and infectious diseases. nih.govnih.gov

Advancements in Synthetic Methodology: Overcoming the challenge of regioselectivity and developing more efficient, one-pot synthetic routes for functionalizing the indazole core remains a significant opportunity for organic chemists. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-methyl-1H-indazole-6-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors, such as ethyl 3-amino-4-methylbenzoate derivatives, under acidic or catalytic conditions. For example, alkylation of indazole precursors with ethyl bromoacetate in DMF using K₂CO₃ as a base yields the ester derivative. Reaction time and solvent polarity significantly affect regioselectivity and purity . Optimization requires monitoring via HPLC or TLC and purification via column chromatography.

Q. How is the crystal structure of Ethyl 3-methyl-1H-indazole-6-carboxylate determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources. SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement, with WinGX and ORTEP for visualization . Key parameters include R-factors (<5%), anisotropic displacement parameters, and validation via PLATON to check for voids or disorder.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions. Discrepancies in peak splitting (e.g., aromatic protons) are resolved using 2D techniques (COSY, HSQC).
  • IR : Carboxylate C=O stretching (~1700 cm⁻¹) and indazole N-H stretching (~3400 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 219.1002 for C₁₂H₁₄N₂O₂). Discrepancies between theoretical and observed values may indicate isotopic impurities or adduct formation .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations enhance the understanding of electronic properties and reactivity for Ethyl 3-methyl-1H-indazole-6-carboxylate?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) model HOMO-LUMO gaps and electrostatic potential surfaces. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM). Applications include predicting nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in biological activity data for indazole derivatives, such as antimicrobial vs. anticancer efficacy?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, concentration thresholds). Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves (IC₅₀/EC₅₀) improve reproducibility. For Ethyl 3-methyl-1H-indazole-6-carboxylate, comparative studies with analogs (e.g., 6-nitro or 5-fluoro substitutions) identify structure-activity relationships (SAR) .

Q. How are molecular docking and pharmacophore modeling applied to predict the target-binding affinity of this compound?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases or cytochrome P450). Flexible ligand docking accounts for rotational freedom in the ethyl ester group.
  • Pharmacophore Modeling : Features like hydrogen-bond acceptors (carboxylate oxygen) and aromatic rings guide virtual screening. Validation via ROC curves ensures model robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.